
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a cyano group, a fluorine atom, and a difluoroacetic acid moiety
Métodos De Preparación
The synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of fluorine atoms to the aromatic ring.
Cyanation: Introduction of the cyano group.
Acylation: Formation of the difluoroacetic acid moiety.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Análisis De Reacciones Químicas
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The fluorine atoms and cyano group can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The difluoroacetic acid moiety can also play a role in modulating the compound’s overall activity and stability.
Comparación Con Compuestos Similares
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid can be compared with other similar compounds, such as:
3-Cyano-5-fluorophenylboronic acid: Shares the cyano and fluorine groups but differs in the boronic acid moiety.
4-Cyano-3-fluorophenylboronic acid: Similar structure with different positioning of the cyano and fluorine groups.
3-Cyano-2,4-difluorophenylboronic acid: Contains an additional fluorine atom and a boronic acid moiety.
Propiedades
Fórmula molecular |
C9H4F3NO2 |
|---|---|
Peso molecular |
215.13 g/mol |
Nombre IUPAC |
2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H4F3NO2/c10-7-2-5(4-13)1-6(3-7)9(11,12)8(14)15/h1-3H,(H,14,15) |
Clave InChI |
SQSWCGTWTZQXFP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(C(=O)O)(F)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


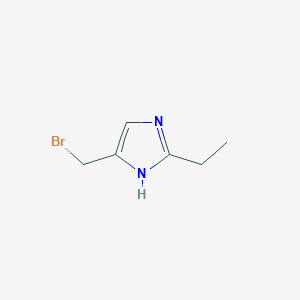
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
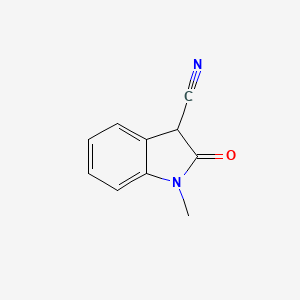
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine](/img/structure/B13317928.png)
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
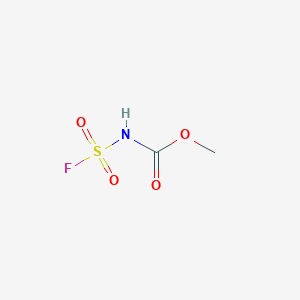
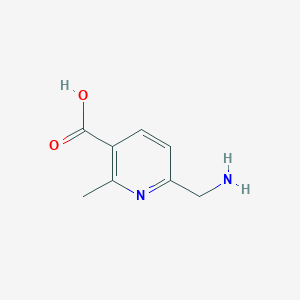
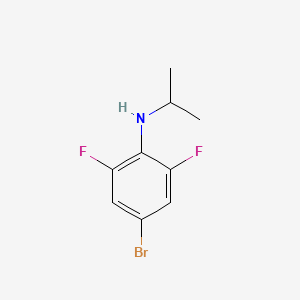
![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)

![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
